molecular formula C16H18FN3O2 B032265 Retigabine CAS No. 150812-12-7

Retigabine

Katalognummer: B032265
CAS-Nummer: 150812-12-7
Molekulargewicht: 303.33 g/mol
InChI-Schlüssel: PCOBBVZJEWWZFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Retigabine (N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamic acid ethyl ester) is a first-generation anticonvulsant drug approved in 2011 as an adjunctive therapy for partial-onset seizures. Its molecular weight is 303.3 g/mol (C₁₆H₁₈FN₃O₂), and it selectively activates neuronal M-channels composed of KV7.2/KV7.3 subunits .

This compound demonstrated a broad spectrum of efficacy in preclinical models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, with protective indices (PI) superior to valproate but lower than phenytoin or carbamazepine .

Wirkmechanismus

Target of Action

Retigabine, also known as ezogabine, primarily targets the voltage-gated potassium channels of the Kv7 (KCNQ) family . These channels are encoded by the KCNQ gene and are involved in a wide range of cellular processes . The primary targets of this compound are the neuronal KCNQ channels, specifically KCNQ2 and KCNQ3 . These channels mediate M-currents, which inhibit neuronal excitability and reduce transmitter release throughout the nervous system .

Mode of Action

This compound acts as a positive allosteric modulator (or opener) of KCNQ channels . It enhances the activity of these channels, leading to an increase in the M-current . This results in the stabilization of the membrane potential and control of neuronal excitability . The interaction between this compound and its targets involves various forces such as van der Waals interactions, hydrophobic interactions, hydrogen bonds, halogen bonds, and π–π stacking .

Biochemical Pathways

The activation of KCNQ channels by this compound affects the biochemical pathways related to neuronal excitability . By enhancing the M-current, this compound inhibits abnormal neuronal discharge, playing a crucial role in regulating the excitability of brain neurons associated with epilepsy . This implies that drugs enhancing M channel activity, like this compound, are potential anti-epileptic agents .

Pharmacokinetics

This compound is administered orally and has a bioavailability of 60% . The elimination half-life of this compound is approximately 8 hours, with the majority of the drug (84%) being excreted via the kidneys . These ADME properties impact the bioavailability of this compound, influencing its therapeutic efficacy.

Result of Action

The activation of KCNQ channels by this compound leads to significant molecular and cellular effects. It hyperpolarizes the resting membrane potentials of neurons, decreases input resistance, and reduces the number of action potentials generated by direct current injection . This results in a decrease in neuronal excitability, thereby controlling seizures in conditions like epilepsy .

Action Environment

It’s also important to note that this compound was withdrawn from clinical use due to its multiple adverse effects in clinical phase III trials . Therefore, the safety and efficacy of this compound can be influenced by these factors.

Biochemische Analyse

Biochemical Properties

Retigabine interacts with the KCNQ2/KCNQ3 subunits of the potassium channels and GABAA receptors, and weakly blocks sodium and calcium channels . It is known to interact with the KCNQ2 channel, which is closely related to neuronal excitatory diseases including epilepsy and neuropathic pain .

Cellular Effects

This compound has shown strong efficacy in the treatment of refractory epilepsy . It reduces neuronal sensitivity primarily by stabilizing the open conformation of the KCNQ2 or KCNQ3 channel and modulating M-current . In the absence of KCNQ3 channels, this compound can enhance CA1 pyramidal neuron activity, leading to a greater number of action potentials and reduced spike frequency adaptation .

Molecular Mechanism

This compound’s mechanism of action involves opening of neuronal Kv7.2-7.5 (formerly KCNQ2-5) voltage-activated potassium channels . This mechanism is unique among antiepileptic drugs. The van der Waals interactions, hydrophobic interactions, hydrogen bond, halogen bond, and π–π stacking work together to maintain the binding stability of the drugs in the binding pocket .

Temporal Effects in Laboratory Settings

This compound has been shown to have strong efficacy in the treatment of refractory epilepsy but has been withdrawn from clinical use due to its multiple adverse effects in clinical phase III trials . The most common adverse effects were drowsiness, dizziness, tinnitus and vertigo, confusion, and slurred speech .

Dosage Effects in Animal Models

This compound has activity in a broad range of animal models of epilepsy. It is also effective in several preclinical pain models . The maximal tolerated dose for most patients is 1,200 mg/day .

Metabolic Pathways

This compound is metabolized primarily through glucuronidation and acetylation . The major metabolite of this compound is an N-glucuronide substituted at the primary amino group .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of 60%. Its volume of distribution is 2–3 L/kg, and plasma protein binding is 80% . This compound is quickly absorbed, and reaches maximum plasma concentrations between half an hour and 2 hours after a single oral dose .

Subcellular Localization

This compound primarily acts on the KCNQ2 or KCNQ3 channel located in the neuronal cells . It has been found that the action of this compound in excitatory neurons strongly depends on the presence of KCNQ3 channels .

Biologische Aktivität

Retigabine, also known as ezogabine, is a compound primarily recognized for its anticonvulsant properties, particularly in the treatment of epilepsy. Its mechanism of action involves the modulation of voltage-gated potassium (K_V) channels, specifically K_V7 channels, which play a crucial role in neuronal excitability. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical studies, and potential applications beyond epilepsy.

This compound functions as a selective opener of K_V7 channels (also known as KCNQ channels), which are essential for stabilizing the resting membrane potential and reducing neuronal excitability. The activation of these channels leads to hyperpolarization of neurons, thereby decreasing the likelihood of seizure activity. Additionally, this compound has been shown to interact with other ion channels, including K_V2.1 channels, which may contribute to its neuroprotective effects by inhibiting apoptosis in neurons .

Key Effects on Ion Channels

  • K_V7 Channels : Opens at low micromolar concentrations (1-6 μM), leading to enhanced neuronal stability.
  • K_V2.1 Channels : Inhibition observed at higher concentrations (0.3-3 μM), with partial reversibility.
  • GABA_A Receptors : Modulates tonic and phasic currents, enhancing inhibitory neurotransmission under certain conditions .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy in reducing seizure frequency among patients with drug-resistant epilepsy. A notable Phase III trial demonstrated significant improvements in seizure control when compared to placebo:

Dosage (mg/day) Median % Reduction in Seizure Frequency Responder Rate (≥50% Reduction)
60023%23%
90029%32%
120035%33%
Placebo13%16%

The results indicated a clear dose-response relationship, with higher doses yielding greater reductions in seizure frequency and improved responder rates .

Case Studies

  • Long-term Efficacy : In a follow-up study involving an open-label extension phase, patients who continued this compound treatment for nearly one year maintained a significant reduction in seizure frequency observed during the initial double-blind period .
  • Safety Profile : While generally well-tolerated, this compound has been associated with side effects such as dizziness and somnolence. Notably, safety concerns regarding retinal pigmentation led to its withdrawal from the market in 2017 .

Neuroprotective Properties

Emerging research suggests that this compound may have neuroprotective effects beyond its anticonvulsant activity. Studies indicate that this compound's inhibition of K_V2.1 channels could play a role in preventing neuronal apoptosis, offering potential therapeutic avenues for conditions characterized by neuronal loss or degeneration .

Wissenschaftliche Forschungsanwendungen

Antiepileptic Applications

Retigabine has been approved as adjunctive therapy for adults with partial-onset seizures. Its efficacy has been demonstrated across various animal models of epilepsy, including:

  • Generalized Tonic–Clonic Seizures
  • Partial Seizures
  • Absence Seizures

Efficacy in Animal Models

Research indicates that this compound effectively reduces seizure frequency and severity across multiple models resistant to conventional AEDs. Its unique mechanism allows it to work synergistically with other antiepileptic medications .

Study Model Findings
Sokal et al. (2012)Various animal modelsDemonstrated broad-spectrum anticonvulsant efficacy
Nehlig et al. (2006)Maximal electroshockSignificant reduction in seizure activity

Neuropathic Pain Management

Recent studies have highlighted this compound's potential in alleviating neuropathic pain conditions characterized by hyperexcitability of sensory neurons. It has shown promise in relieving pain-like behaviors such as hyperalgesia and allodynia in various animal models.

Mechanisms in Pain Relief

This compound's ability to modulate neuronal excitability makes it a candidate for treating chronic pain conditions that do not respond well to traditional analgesics. The drug has been effective in models of diabetic neuropathy and nerve injury .

Study Model Findings
Nehlig et al. (2006)Diabetic neuropathy modelReduced pain-like behaviors significantly
Large et al. (2012)Nerve injury modelDemonstrated analgesic properties

Anxiety Disorders

Emerging evidence suggests that this compound may also be beneficial in treating anxiety disorders due to its effects on neuronal excitability.

Research Insights

In preclinical studies, this compound has been shown to reduce anxiety-like behaviors in animal models, indicating its potential as a therapeutic agent for anxiety disorders.

Study Model Findings
Nehlig et al. (2006)Mouse marble burying testDose-dependent reduction in anxiety behaviors
Large et al. (2012)Zero maze testSignificant anxiolytic effects observed

Case Studies and Clinical Applications

Clinical trials have demonstrated that this compound is well-tolerated at therapeutic doses ranging from 600 to 1200 mg/day, with minimal adverse effects such as dizziness and somnolence reported . Its rapid absorption and distribution further support its use in clinical settings.

Notable Case Studies

  • A clinical trial involving patients with refractory focal epilepsy showed significant seizure reduction when this compound was added to their existing treatment regimen.
  • In a study focusing on neuropathic pain, patients reported substantial relief from chronic pain symptoms after treatment with this compound.

Q & A

Basic Research Questions

Q. What experimental considerations are critical when handling Retigabine in vitro?

this compound’s solubility in DMSO (≥12.95 mg/mL) and storage at -20°C are essential to maintain stability and avoid degradation . When designing assays, control for solvent effects (e.g., DMSO concentration ≤0.1% to prevent cytotoxicity). Purity (>98%) must be verified via COA and SDS documentation, with batch-specific QC data to ensure reproducibility . For electrophysiological studies, dissolve this compound in aqueous buffers post-DMSO dilution to avoid interference with ion channel measurements.

Q. What validated assays are used to quantify this compound’s activation of KCNQ potassium channels?

  • Voltage-clamp electrophysiology : Measure KCNQ current amplitude changes at varying this compound concentrations (e.g., 1–30 µM) in transfected HEK-293 cells or native tissues.
  • Concentration-response curves : Fit data to the Hill equation to calculate EC₅₀ and efficacy .
  • Action potential duration assays : In cardiomyocytes or skeletal muscle preparations, assess shortening of action potentials as a functional readout .

Q. How should researchers address conflicting data on this compound’s efficacy across experimental models?

  • Cross-validation : Compare results from heterologous expression systems (e.g., HEK cells) with native tissue models (e.g., mouse skeletal muscle) to identify model-specific biases .
  • Standardized protocols : Adopt consistent stimulation frequencies and buffer compositions (e.g., extracellular K⁺ levels) to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity and identify moderators (e.g., species, dosing regimens) .

Advanced Research Questions

Q. What mechanisms explain this compound’s in vivo lack of functional improvement despite in vitro efficacy?

  • CNS side effects : this compound’s activation of neuronal KCNQ channels may counteract peripheral benefits. Use conditional knockout models (e.g., muscle-specific KCNQ expression) to isolate targets .
  • Dynamic clamp simulations : Introduce synthetic KCNQ-like currents into myocytes to test whether augmenting K⁺ efflux alone suffices to reduce hyperexcitability .
  • Pharmacokinetic profiling : Measure tissue-specific drug concentrations via LC-MS to assess bioavailability discrepancies between in vitro and in vivo systems .

Q. How can researchers optimize protocols for this compound in chronic disease models?

  • Dose escalation studies : Start with 5 mg/kg (mouse) and monitor adverse effects (e.g., sedation) using open-field tests. Adjust dosing intervals based on drug half-life (t₁/₂ ~2–4 hrs in rodents) .
  • Combination therapies : Co-administer this compound with Na⁺ channel blockers (e.g., mexiletine) to test synergistic effects on muscle excitability. Use factorial experimental designs to isolate interactions .

Q. What statistical frameworks reconcile contradictory findings in this compound studies?

  • Sensitivity analysis : Rank-order variables (e.g., temperature, pH) by their impact on this compound’s EC₅₀ using Monte Carlo simulations .
  • Bayesian hierarchical modeling : Integrate prior data (e.g., in vitro EC₅₀ distributions) to refine posterior estimates of in vivo efficacy .

Q. Data Management and Reproducibility

Q. How should researchers document this compound-related data for FAIR compliance?

  • Metadata standards : Include batch-specific purity, solvent details, and storage conditions using ISA-Tab format .
  • Machine-readable structures : Provide this compound’s SMILES string (CCO/C(O)=N/C1=C(N)C=C(NCC2=CC=C(F)C=C2)C=C1) and InChIKey in supplementary files .
  • Repository deposition : Upload raw electrophysiology traces to Zenodo or Figshare with CC-BY licenses .

Q. Table: Key Chemical and Experimental Parameters for this compound

ParameterValue/DescriptionReference
Molecular weight303.33 g/mol
Solubility (DMSO)≥12.95 mg/mL
Storage conditions-20°C, desiccated
In vitro EC₅₀ (KCNQ2/3)1.9 µM (HEK-293 cells)
In vivo effective dose (mouse)10–15 mg/kg (intraperitoneal)

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action and Selectivity

Retigabine vs. Flupirtine :
Both drugs are Kv7.2/Kv7.3 activators, but this compound exhibits higher selectivity for neuronal M-channels. Flupirtine, primarily an analgesic, weakly activates Kv7.2–7.5 and also modulates GABAₐ receptors. This compound’s binding site is within the S5–S6 pore domain, while flupirtine shares this site but with lower potency .

This compound vs. ICA73: ICA73, a newer Kv7 opener, targets the voltage sensor domain (S4) rather than the pore. This distinct mechanism reduces off-target effects on non-neuronal Kv7 subtypes (e.g., cardiac Kv7.1) and enhances state-dependent activation .

This compound vs. Endocannabinoids (e.g., ARA-S): Arachidonoyl-L-serine (ARA-S) activates M-channels via a lipid-sensing pathway distinct from this compound. Co-application with this compound synergistically enhances KV7.2/7.3 currents while minimizing effects on KV7.4/7.5, improving subtype selectivity .

Pharmacological Profiles

Compound EC₅₀ (KV7.2/7.3) Key Targets Clinical Status
This compound 1.9 µM KV7.2–7.5, GABAₐ receptors Withdrawn (2017)
Flupirtine ~10 µM KV7.2–7.5, GABAₐ receptors Restricted use (EU)
ICA73 3.2 µM KV7.2–7.3 (voltage sensor) Preclinical
ARA-S 2.5 µM KV7.2/7.3 (lipid pathway) Experimental
HN37 (derivative) 24 nM KV7.2/7.3 Phase I trials (China)

EC₅₀ values from *Xenopus oocyte electrophysiology *.

Metabolic and Pharmacokinetic Differences

  • This compound : Metabolized via N-glucuronidation (UGT1A1/1A4) and N-acetylation, with enterohepatic recycling in humans and dogs. Protein binding exceeds 80%, and dose-proportional kinetics (100–700 mg/day) minimize drug interactions .
  • Flupirtine : Undergoes hepatic CYP3A4 metabolism, increasing interaction risks with enzyme inducers/inhibitors.
  • RL-81/60: Novel derivatives exhibit enhanced metabolic stability (e.g., resistance to photodegradation) and longer half-lives .

Adverse Effects and Toxicity

This compound’s toxicity likely arises from chronic Kv7 activation (e.g., bladder dysfunction) and off-target inhibition of KV2.1 at high concentrations (>100 µM) .

Eigenschaften

IUPAC Name

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOBBVZJEWWZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164615
Record name Ezogabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

At room temperature ... practically insoluble in aqueous media above pH4, while the solubility is higher in polar organic solvents
Record name Ezogabine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Ezogabine has a novel mechanism of action that involves opening of neuronal Kv7.2-7.5 (formerly KCNQ2-5) voltage activated potassium channels. These channels (primarily Kv7.2/7.3) enable generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability. In addition to acting on potassium ion channels, retigabine also affects GABA neurotransmission in the GABA-A receptor, which is a key inhibitory receptor in the central nervous system and is implicated in epilepsy. Malfunctioning of the GABA-A receptor leads to hyperexcitability in the brain, which causes seizures, making this receptor an important target for antiepileptic therapeutics. Apart from increasing the concentration of GABA in the brain (by either enhancing GABA synthesis or blocking GABA metabolism), retigabine allosterically potentiates GABA-induced current in rat cortical neurons in a concentration-dependent manner. Numerous studies have demonstrated that retigabine is effective in a broad spectrum of in vivo epilepsy and seizure models., The pharmacologic profile of retigabine (RTG (international nonproprietary name); ezogabine, EZG (U.S. adopted name)), is different from all currently approved antiepileptic drugs (AEDs). Its primary mechanism of action (MoA) as a positive allosteric modulator of KCNQ2-5 (K(v) 7.2-7.5) ion channels defines RTG/EZG as the first neuronal potassium (K(+)) channel opener for the treatment of epilepsy. KCNQ2-5 channels are predominantly expressed in neurons and are important determinants of cellular excitability, as indicated by the occurrence of human genetic mutations in KCNQ channels that underlie inheritable disorders including, in the case of KCNQ2/3, the syndrome of benign familial neonatal convulsions. In vitro pharmacologic studies demonstrate that the most potent action of RTG/EZG is at KCNQ2-5 channels, particularly heteromeric KCNQ2/3. Furthermore, mutagenesis and modeling studies have pinpointed the RTG/EZG binding site to a hydrophobic pocket near the channel gate, indicating how RTG/EZG can stabilize the open form of KCNQ2-5 channels; the absence of this site in KCNQ1 also provides a clear explanation for the inbuilt selectivity RTG/EZG has for potassium channels other than the KCNQ cardiac channel. KCNQ channels are active at the normal cell resting membrane potential (RMP) and contribute a continual hyperpolarizing influence that stabilizes cellular excitability. The MoA of RTG/EZG increases the number of KCNQ channels that are open at rest and also primes the cell to retort with a larger, more rapid, and more prolonged response to membrane depolarization or increased neuronal excitability. In this way, RTG/EZG amplifies this natural inhibitory force in the brain, acting like a brake to prevent the high levels of neuronal action potential burst firing (epileptiform activity) that may accompany sustained depolarizations associated with the initiation and propagation of seizures. This action to restore physiologic levels of neuronal activity is thought to underlie the efficacy of RTG/EZG as an anticonvulsant in a broad spectrum of preclinical seizure models and in placebo-controlled trials in patients with partial epilepsy. ..., The mechanism by which ezogabine exerts its therapeutic effects has not been fully elucidated. In vitro studies indicate that ezogabine enhances transmembrane potassium currents mediated by the KCNQ (Kv7.2 to 7.5) family of ion channels. By activating KCNQ channels, ezogabine is thought to stabilize the resting membrane potential and reduce brain excitability. In vitro studies suggest that ezogabine may also exert therapeutic effects through augmentation of GABA-mediated currents.
Record name Ezogabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezogabine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to slightly colored crystalline powder

CAS No.

150812-12-7
Record name Retigabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150812-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezogabine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezogabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezogabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[2-amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EZOGABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12G01I6BBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ezogabine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

138-145 °C
Record name Ezogabine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retigabine
Reactant of Route 2
Retigabine
Reactant of Route 3
Retigabine
Reactant of Route 4
Reactant of Route 4
Retigabine
Reactant of Route 5
Retigabine
Reactant of Route 6
Retigabine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.